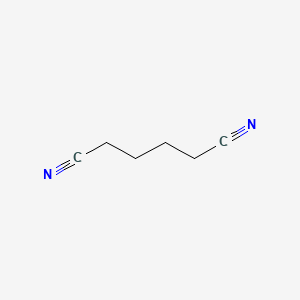
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione
Descripción general
Descripción
5-(4-Hidroxifenil)-3H-1,2-ditiol-3-tiona, comúnmente conocida como ADT-OH, es un compuesto liberador de sulfuro de hidrógeno. El sulfuro de hidrógeno se reconoce como el tercer gasotransmisor endógeno, junto con el óxido nítrico y el monóxido de carbono. ADT-OH es ampliamente estudiado por sus propiedades de liberación lenta, convirtiéndolo en una herramienta valiosa en diversas aplicaciones de investigación biológica y química .
Aplicaciones Científicas De Investigación
5-(4-Hidroxifenil)-3H-1,2-ditiol-3-tiona tiene numerosas aplicaciones de investigación científica:
Química: Se utiliza como donante de sulfuro de hidrógeno de liberación lenta en diversas reacciones químicas y estudios.
Biología: Investigado por sus efectos protectores contra el estrés oxidativo y la inflamación en modelos celulares.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de afecciones como el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos.
Industria: Utilizado en el desarrollo de nuevos sistemas de administración de fármacos y como componente en formulaciones transdérmicas .
Mecanismo De Acción
El mecanismo de acción de 5-(4-Hidroxifenil)-3H-1,2-ditiol-3-tiona implica la liberación lenta de sulfuro de hidrógeno, que ejerce diversos efectos biológicos. El sulfuro de hidrógeno modula las vías de señalización como la vía del factor nuclear kappa-B, la vía de la proteína quinasa activada por AMP y la vía JAK/STAT. Estas vías participan en la regulación de la inflamación, la apoptosis y el metabolismo celular .
Análisis Bioquímico
Biochemical Properties
ADT-OH plays a key role in biochemical reactions, particularly in cancer biological processes . It interacts with enzymes such as cystathionine γ-lyase (CSE) and cystathionine β-synthetase (CBS), which are involved in the production of H2S . The nature of these interactions involves the slow release of H2S, which is recognized as the third endogenous gas signaling molecule .
Cellular Effects
ADT-OH has significant effects on various types of cells and cellular processes. It has been shown to inhibit the migration and invasion of melanoma cells in different animal models . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ADT-OH involves its interactions with biomolecules and changes in gene expression. It inhibits the epithelial-mesenchymal transition (EMT) process in melanoma cells by reducing the expression of FAK and the downstream response protein Paxillin . Moreover, after ADT-OH treatment, melanoma cells showed abnormal expression of the H2S-producing enzymes CSE/CBS and the AKT signaling pathways .
Temporal Effects in Laboratory Settings
Over time, ADT-OH has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It enhances cellular oxygen consumption rate (OCR) in the presence of mitochondrial enzymes .
Dosage Effects in Animal Models
The effects of ADT-OH vary with different dosages in animal models. It has been shown to dose-dependently inhibit the migration and invasion of melanoma cells .
Metabolic Pathways
ADT-OH is involved in metabolic pathways that include interactions with enzymes or cofactors. It affects the H2S-producing enzymes CSE/CBS and the AKT signaling pathways .
Transport and Distribution
It is known that ADT-OH is a slow-releasing H2S donor that requires mitochondrial enzymes to release H2S .
Subcellular Localization
Given its interactions with mitochondrial enzymes, it is plausible that it may be localized within the mitochondria .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(4-Hidroxifenil)-3H-1,2-ditiol-3-tiona generalmente implica la reacción de 4-hidroxibenzaldehído con disulfuro de carbono e hidróxido de sodio, seguida de ciclización con azufre. Las condiciones de reacción a menudo incluyen reflujo en un disolvente adecuado como etanol o metanol .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 5-(4-Hidroxifenil)-3H-1,2-ditiol-3-tiona no están ampliamente documentados, la síntesis del compuesto puede ampliarse utilizando técnicas estándar de síntesis orgánica. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza para aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(4-Hidroxifenil)-3H-1,2-ditiol-3-tiona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir la porción de ditioletiona en ditiol.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución, formando éteres y ésteres.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de ditiol.
Sustitución: Éteres y ésteres.
Comparación Con Compuestos Similares
5-(4-Hidroxifenil)-3H-1,2-ditiol-3-tiona se compara con otros compuestos liberadores de sulfuro de hidrógeno como:
5-(4-Metoxifenil)-3H-1,2-ditiol-3-tiona (ADT-OCH3): Similar en estructura pero con un grupo metoxi en lugar de un grupo hidroxilo, ofreciendo diferentes cinéticas de liberación y efectos biológicos.
Hidrosulfuro de sodio (NaHS): Un donante de sulfuro de hidrógeno inorgánico con liberación rápida, en contraste con la liberación lenta de 5-(4-Hidroxifenil)-3H-1,2-ditiol-3-tiona.
La singularidad de 5-(4-Hidroxifenil)-3H-1,2-ditiol-3-tiona radica en su liberación lenta y sostenida de sulfuro de hidrógeno, lo que la hace adecuada para estudios biológicos prolongados y aplicaciones terapéuticas .
Propiedades
IUPAC Name |
5-(4-hydroxyphenyl)dithiole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBBKLMHAILHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=S)SS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939623, DTXSID00901548 | |
| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_679 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18274-81-2 | |
| Record name | Desmethylanethol trithione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)

